3-Bromo-2-(trifluoromethyl)isonicotinic acid

Description

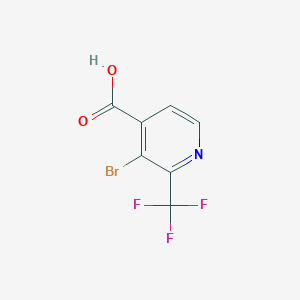

3-Bromo-2-(trifluoromethyl)isonicotinic acid (CAS No. 1211588-27-0) is a halogenated pyridinecarboxylic acid derivative with the molecular formula C₇H₃BrF₃NO₂ and a molecular weight of 270.01 g/mol . The compound features a bromine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 2-position of the pyridine ring, with a carboxylic acid (-COOH) substituent at the 4-position (Figure 1). This structural arrangement confers unique electronic and steric properties, making it valuable in pharmaceutical synthesis and materials science.

Synthesis and Reactivity:

The compound is typically synthesized via halogenation and trifluoromethylation of isonicotinic acid precursors. For example, bromination reactions using reagents like N-bromosuccinimide (NBS) or direct substitution with bromine in the presence of catalysts are common methods. The trifluoromethyl group is often introduced via cross-coupling reactions or electrophilic substitution .

Properties

IUPAC Name |

3-bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO2/c8-4-3(6(13)14)1-2-12-5(4)7(9,10)11/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPUOEWGAHUJDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(trifluoromethyl)isonicotinic acid typically involves the bromination and trifluoromethylation of isonicotinic acid derivatives. One common method includes the use of 2-trifluoromethyl-3-nitropyridine as a starting material. This compound undergoes bromination using bromine or a brominating agent under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of 3-Bromo-2-(trifluoromethyl)isonicotinic acid may involve large-scale bromination and trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the bromine or nitrogen atoms.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki–Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

Oxidation and Reduction Reactions: Products vary depending on the specific redox conditions applied.

Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyridine ring with other aromatic systems.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-2-(trifluoromethyl)isonicotinic acid serves as a crucial building block in drug development:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, suggesting potential for new antibiotic development.

| Activity | Tested Strains | Effectiveness |

|---|---|---|

| Antimicrobial | E. coli, S. aureus | Effective |

| Anticancer | Various cell lines | Cytotoxic |

Research has shown that this compound can modulate enzyme activities:

- It can act as an inhibitor or activator of specific enzymes, influencing their catalytic functions through stable complex formation .

Agrochemicals

The trifluoromethyl group enhances the biological activity of derivatives in crop protection:

Antimicrobial Activity Assessment

A study evaluated the antimicrobial effects of 3-Bromo-2-(trifluoromethyl)isonicotinic acid against multiple bacterial strains:

- Results indicated that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria, with varying degrees of potency.

Cytotoxicity Evaluation

In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines:

- Preliminary findings suggest that it disrupts cell cycle progression, leading to significant cytotoxicity against human cancer cells.

Summary Table of Biological Activities

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Development of new antibiotics |

| Anticancer | Induction of apoptosis in cancer cells | Cancer therapeutics |

| Enzyme Modulation | Interaction with enzymes affecting catalytic activity | Drug design and development |

Mechanism of Action

The mechanism of action of 3-Bromo-2-(trifluoromethyl)isonicotinic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

The structural and functional uniqueness of 3-bromo-2-(trifluoromethyl)isonicotinic acid can be better understood by comparing it to analogous pyridinecarboxylic acids. Key differences in substituent positions, halogen/functional group identity, and applications are highlighted below.

Positional Isomers

Positional isomerism significantly impacts physicochemical properties and reactivity.

Key Observations :

- The 3-bromo-2-CF₃ isomer exhibits higher reactivity in Suzuki-Miyaura coupling reactions due to favorable steric and electronic effects .

- The 2-bromo-5-CF₃ isomer shows reduced thermal stability compared to the target compound, likely due to steric strain .

Substituent Variations

The nature and combination of substituents influence biological activity and material properties.

Key Observations :

- Fluorine substituents increase electronegativity but reduce steric bulk compared to bromine or CF₃ groups .

- Picolinic acid derivatives (carboxylic acid at position 2) form less stable metal-organic frameworks (MOFs) than isonicotinic acids (carboxylic acid at position 4) due to weaker coordination geometry .

Functional Group Derivatives

Esterification or amidation of the carboxylic acid group modifies reactivity and applications.

Key Observations :

- Ester derivatives (e.g., methyl esters) are preferred in drug delivery due to improved membrane permeability .

- Amino-linked analogs exhibit higher toxicity, limiting their use in biological systems .

Application-Specific Comparisons

Key Observations :

Biological Activity

3-Bromo-2-(trifluoromethyl)isonicotinic acid is an organic compound with significant implications in biochemical research, particularly concerning its biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C₇H₃BrF₃NO₂

- Molecular Weight : 256.00 g/mol

- Functional Groups : Bromine atom and trifluoromethyl group attached to the isonicotinic acid structure.

This compound is a derivative of isonicotinic acid, characterized by its unique substitution at the 2 and 3 positions of the pyridine ring, which contributes to its biological activity.

3-Bromo-2-(trifluoromethyl)isonicotinic acid exhibits its biological effects through several mechanisms:

- Enzyme Interactions : The compound can act as an inhibitor or activator of specific enzymes. Its bromine and trifluoromethyl groups facilitate stable interactions with enzymes, modulating their catalytic activities.

- Cell Signaling Modulation : It influences cell signaling pathways by interacting with proteins involved in these pathways. This can lead to alterations in gene expression and cellular metabolism.

- Binding Affinity : The compound's ability to form non-covalent interactions (hydrogen bonding, van der Waals forces) with biomolecules allows it to affect the conformation and function of proteins and enzymes.

Antimicrobial Properties

Research indicates that 3-Bromo-2-(trifluoromethyl)isonicotinic acid exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Potential

The compound has been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, compounds similar to 3-Bromo-2-(trifluoromethyl)isonicotinic acid have demonstrated significant cytotoxicity against human cancer cell lines .

Case Studies

-

Antimicrobial Activity Assessment :

- A study assessed the antibacterial efficacy of 3-Bromo-2-(trifluoromethyl)isonicotinic acid against Gram-positive and Gram-negative bacteria using the dilution method. Results showed a minimum inhibitory concentration (MIC) that suggests strong antibacterial properties compared to standard antibiotics .

- Cytotoxicity Evaluation :

Research Applications

The versatility of 3-Bromo-2-(trifluoromethyl)isonicotinic acid extends to various fields:

- Medicinal Chemistry : It serves as a building block for synthesizing novel therapeutic agents aimed at treating infections and cancers.

- Synthetic Chemistry : Utilized in palladium-catalyzed coupling reactions, contributing to the formation of complex organic molecules.

Summary Table of Biological Activities

Q & A

Q. What safety precautions are critical when handling 3-Bromo-2-(trifluoromethyl)isonicotinic acid in laboratory settings?

- Methodological Answer : Due to the presence of bromine and trifluoromethyl groups, which may pose skin/eye irritation and respiratory risks, researchers should:

- Use PPE (gloves, goggles, lab coats) and work in fume hoods or well-ventilated areas to avoid inhalation of dust .

- Store the compound away from strong oxidizers to prevent hazardous reactions (e.g., decomposition or toxic gas release) .

- Implement spill containment protocols and avoid direct contact with skin or eyes, as outlined in safety data sheets for structurally similar halogenated acids .

Q. What synthetic methodologies are reported for preparing halogenated isonicotinic acid derivatives?

- Methodological Answer :

- Halogenation : Bromination of isonicotinic acid precursors using reagents like PBr₃ or N-bromosuccinimide (NBS) under controlled conditions. For example, brominated phenylacetic acids (e.g., 3-Bromophenylacetic acid) are synthesized via electrophilic substitution .

- Flow Chemistry : Flow reactors can optimize reactions involving brominated intermediates (e.g., x-Bromo-2-formylbenzoic acids) by minimizing toxic solvent use (e.g., replacing CCl₄ with greener alternatives) .

Q. How can the purity of 3-Bromo-2-(trifluoromethyl)isonicotinic acid be assayed quantitatively?

- Methodological Answer :

- Potassium Bromate Titration : Adapt the method used for isonicotinic acid hydrazide (isoniazid), where bromine liberated from KBrO₃ reacts stoichiometrically with the compound. Use methyl red as an indicator, with endpoint detection at decolorization .

- HPLC/LC-MS : Validate purity via reverse-phase chromatography with UV detection at 254 nm, calibrated against a certified reference standard .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data (e.g., sublimation enthalpies) for halogenated pyridinecarboxylic acids?

- Methodological Answer :

- Isothermal Thermogravimetry : Measure sublimation enthalpies using TA Instruments SDT Q600 to account for structural variations (e.g., trifluoromethyl vs. bromine substituents) that influence intermolecular forces .

- Cross-Validation : Compare results with differential scanning calorimetry (DSC) and computational models (e.g., COSMO-RS) to address discrepancies caused by polymorphism or experimental error .

Q. What strategies mitigate byproduct formation in Suzuki-Miyaura cross-coupling reactions involving 3-Bromo-2-(trifluoromethyl)isonicotinic acid?

- Methodological Answer :

- Optimized Catalysis : Use Pd(PPh₃)₄ with arylboronic acids (e.g., 2-Bromo-4-(trifluoromethyl)phenylboronic acid) in degassed THF/water mixtures to enhance coupling efficiency and reduce homo-coupling byproducts .

- Byproduct Analysis : Employ LC-MS or ¹⁹F NMR to detect residual boronic acids or debrominated intermediates. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How does the trifluoromethyl group influence the reactivity of 3-Bromo-2-(trifluoromethyl)isonicotinic acid in nucleophilic aromatic substitution (NAS)?

- Methodological Answer :

- Electron-Withdrawing Effects : The -CF₃ group activates the pyridine ring toward NAS by decreasing electron density at the ortho/para positions. Confirm via Hammett plots using kinetic studies with varying nucleophiles (e.g., amines, alkoxides) .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict reaction pathways and regioselectivity by analyzing charge distribution and frontier molecular orbitals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.